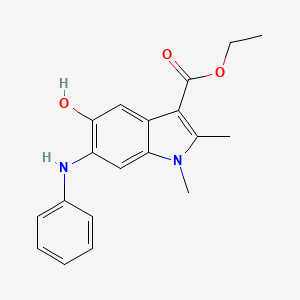
ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, commonly known as EGFR inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for the treatment of cancer.
作用机制
Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor works by binding to the ATP-binding site of the this compound tyrosine kinase domain, which prevents the activation of the receptor. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. This compound inhibitor is selective for this compound and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. This compound inhibitor has been shown to be effective in the treatment of several types of cancer, including lung cancer, breast cancer, and head and neck cancer.
实验室实验的优点和局限性
Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound and has been extensively studied in vitro and in vivo. It is also selective for this compound and does not inhibit other receptor tyrosine kinases. However, this compound inhibitor has some limitations. It is not effective in all types of cancer, and some tumors may develop resistance to this compound inhibitor over time.
未来方向
There are several future directions for the study of ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor. One direction is the development of new compounds that can overcome the limitations of this compound inhibitor. Another direction is the identification of biomarkers that can predict the response of tumors to this compound inhibitor. The combination of this compound inhibitor with other drugs is also an area of active research. Finally, the development of personalized cancer therapy based on the molecular profile of tumors is an exciting area of research that may lead to more effective treatments for cancer.
合成方法
The synthesis of ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor involves several steps. The first step is the synthesis of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. Aniline is then added to the acid chloride to form the anilide intermediate. Finally, ethyl alcohol is added to the anilide intermediate to form the ethyl ester of this compound inhibitor.
科学研究应用
Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor is widely used in scientific research to study the role of this compound in cancer. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It is also used to study the mechanism of action of this compound and to identify potential targets for cancer therapy. This compound inhibitor is also used in drug discovery to identify new compounds that can inhibit this compound.
属性
IUPAC Name |
ethyl 6-anilino-5-hydroxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-24-19(23)18-12(2)21(3)16-11-15(17(22)10-14(16)18)20-13-8-6-5-7-9-13/h5-11,20,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEIAMLKRHTLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)NC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


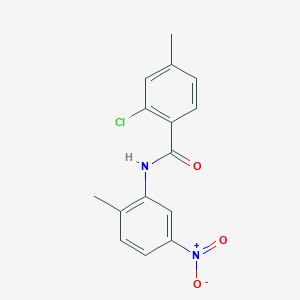
![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)
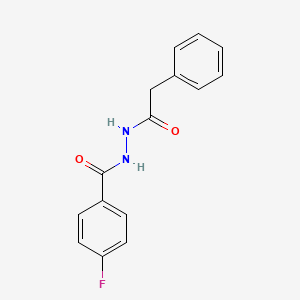
![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
![N-ethyl-4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5712423.png)
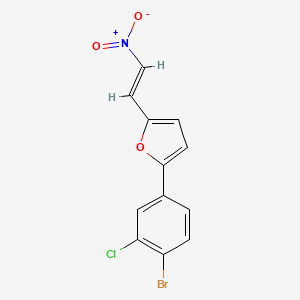

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
![3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)
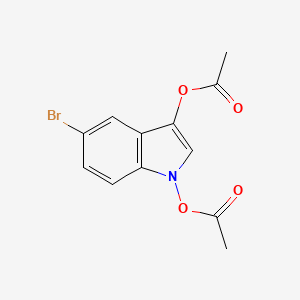
![ethyl 4-({[(4-hydroxy-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5712462.png)
![2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5712473.png)